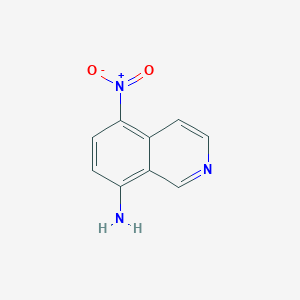
8-氨基-5-硝基异喹啉
描述
5-Nitroisoquinolin-8-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of a nitro group at the 5-position and an amine group at the 8-position makes 5-nitroisoquinolin-8-amine a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
科学研究应用
5-Nitroisoquinolin-8-amine has several applications in scientific research:
作用机制
Target of Action
8-Aminoquinolines are known for their antimalarial activity. They are effective against the liver stages of Plasmodium infections .
Mode of Action
They have been used to clear liver-stage parasites, especially those from plasmodium vivax .
Pharmacokinetics
Tafenoquine, an 8-Aminoquinoline derivative, has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective in treating relapses of P. vivax malaria .
Result of Action
The primary result of the action of 8-Aminoquinolines is the prevention of relapsing malaria, as well as causal prophylaxis for malaria infections .
Action Environment
A major drawback to the 8-Aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .
准备方法
Synthetic Routes and Reaction Conditions
5-Nitroisoquinolin-8-amine can be synthesized through several methods. One common approach involves the amination of 5-nitroisoquinoline. This process can be carried out under metal-catalyst-free conditions using oxidative nucleophilic substitution of hydrogen. The reaction typically involves the use of an appropriate arylamine in anhydrous dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of 5-nitroisoquinolin-8-amine may involve large-scale reactions using similar methodologies. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The absence of metal catalysts in the synthesis process is advantageous for pharmaceutical applications, as it eliminates the need for catalyst removal.
化学反应分析
Types of Reactions
5-Nitroisoquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrazine hydrate, palladium on carbon (Pd/C).
Substitution: Primary aliphatic amines, pyridine, room temperature.
Major Products Formed
Reduction: N-alkylquinoline-5,8-diamines.
Substitution: N-substituted 5-nitrosoquinolin-8-amines.
相似化合物的比较
Similar Compounds
5-Nitroisoquinoline: Lacks the amine group at the 8-position.
5-Nitrosoisoquinolin-8-amine: Contains a nitroso group instead of a nitro group.
Quinolin-8-amine: Lacks the nitro group at the 5-position.
Uniqueness
5-Nitroisoquinolin-8-amine is unique due to the presence of both a nitro group at the 5-position and an amine group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
5-nitroisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJWKAJKMDAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















